PI3Kδ Biochemical Potency: 5 nM IC₅₀ Establishes Low-Nanomolar Inhibitory Activity in a Recombinant PI3Kδ Fluorescence Polarization Assay
This compound inhibited recombinant PI3Kδ-mediated PIP₃ production with an IC₅₀ of 5 nM (30 min, competitive fluorescence polarization assay) [1]. For reference, the clinically approved PI3Kδ-selective inhibitor idelalisib (CAL-101) displays an IC₅₀ of 2.5 nM in analogous cell-free PI3Kδ assays [2]. The approximately 2-fold difference places this compound in the same low-nanomolar potency bracket as a therapeutic benchmark, making it suitable for biochemical studies that require potent catalytic-site blockade of p110δ.
| Evidence Dimension | PI3Kδ enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (recombinant PI3Kδ, competitive fluorescence polarization) |
| Comparator Or Baseline | Idelalisib (CAL-101): IC₅₀ = 2.5 nM (recombinant PI3Kδ, ADP-Glo kinase assay) |
| Quantified Difference | ~2-fold lower potency vs. idelalisib |
| Conditions | Recombinant PI3Kδ; PIP₃ detection after 30 min incubation |
Why This Matters
Confirms the compound achieves low-nanomolar engagement of PI3Kδ, a prerequisite for any study seeking to dissect p110δ-dependent signaling without the confounding pleiotropy of sub-micromolar tool compounds.
- [1] BindingDB. BDBM50394894 (CHEMBL2165501): Affinity data for N-(1-Cyanocyclopentyl)-6-(4-methylpiperidin-1-YL)pyridine-3-carboxamide – PI3Kδ IC₅₀ = 5 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394894 (accessed Apr 2026). View Source
- [2] Lannutti BJ, Meadows SA, Herman SEM, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. doi:10.1182/blood-2010-03-275305. View Source
